N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a synthetic small molecule characterized by a fused dioxino-benzothiazole core, a dimethylaminoethyl side chain, and a 4-(2,5-dioxopyrrolidin-1-yl)benzamide substituent. The hydrochloride salt enhances its solubility in polar solvents. Key structural features include:
- Dimethylaminoethyl group: A tertiary amine that improves aqueous solubility via protonation at physiological pH.
- 4-(2,5-Dioxopyrrolidin-1-yl)benzamide: A cyclic imide group with strong electron-withdrawing properties, likely influencing receptor binding or metabolic stability.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S.ClH/c1-26(2)9-10-27(24-25-17-13-18-19(14-20(17)34-24)33-12-11-32-18)23(31)15-3-5-16(6-4-15)28-21(29)7-8-22(28)30;/h3-6,13-14H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPEPMAMPJQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxino Group: This step may involve the reaction of the benzothiazole intermediate with a diol under acidic conditions.
Attachment of the Pyrrolidinyl Benzamide Moiety: This can be done through amide bond formation using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the dioxino group.
Reduction: Reduction reactions may target the amide bond or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents may be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound and –2 share the fused dioxino-benzothiazole core, while and feature benzodithiazine and benzo[d]thiazole systems, respectively. The dioxino-benzothiazole core may confer distinct electronic properties compared to sulfonyl-containing benzodithiazines .
Substituent Variability: The target compound’s 4-(2,5-dioxopyrrolidin-1-yl)benzamide group is a cyclic imide, contrasting with ’s isoindole-dione and ’s simple acetamide. Cyclic imides exhibit stronger electron-withdrawing effects, which may influence binding affinity to target proteins . The dimethylaminoethyl group is conserved in the target compound and –2, suggesting its role in solubility enhancement.
Physicochemical Properties :
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide; hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound possesses a unique structure characterized by:
- Benzothiazole moiety : Known for diverse biological activities including anticancer and antimicrobial properties.
- Dioxin structure : Enhances chemical reactivity and may contribute to biological activity.
- Pyrrolidine ring : Imparts specific pharmacological properties that may influence the compound's efficacy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown:
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated antiproliferative effects against various cancer cell lines, including human chronic myelogenous leukemia (CML) cells. In vitro assays revealed that it can reduce cell viability significantly at low concentrations, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Antimicrobial Effects : It has shown efficacy against multiple bacterial strains and fungi. The minimal inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial therapies .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is noteworthy:
- Inhibition of Pyroptosis : Studies have indicated that it can modulate inflammatory responses by inhibiting the release of interleukin-1 beta (IL-1β), thus reducing inflammation in vitro. This suggests a mechanism by which the compound may exert protective effects against inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.
- Modulating Signaling Pathways : It appears to interfere with signaling pathways that regulate cell survival and apoptosis, enhancing its anticancer potential.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | The compound exhibited a significant reduction in cell viability in CML cells with an IC50 value of 10 µM. |
| Study 2 | Antimicrobial assays showed effective inhibition against E. coli and S. aureus with MIC values of 25 µg/mL. |
| Study 3 | In vivo models demonstrated reduced inflammatory markers in treated groups compared to controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
